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Compound of Interest

Compound Name: Sodium trimethylacetate hydrate

Cat. No.: B116614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for sodium

pivalate hydrate, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Due to the limited availability of direct experimental spectra for the hydrated form in publicly

accessible literature, this guide combines data from anhydrous sodium pivalate and

established spectroscopic characteristics of hydrated salts.

Spectroscopic Data Presentation
The following tables summarize the anticipated quantitative NMR and IR spectroscopic data for

sodium pivalate hydrate.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.1 - 1.3 Singlet 9H (CH₃)₃C-

~3.0 - 5.0 Broad Singlet 2H (variable)
H₂O (water of

hydration)

Note: The chemical shift of the water of hydration can be highly variable and depends on the

sample's environment and the solvent used for analysis (if applicable).
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Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~170 - 185 C=O (carboxylate)

~38 - 40 (CH₃)₃C-

~27 - 29 (CH₃)₃C-

Note: Carboxylate carbon chemical shifts are typically in this range[1].

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3000 Broad, Strong
O-H stretch (water of

hydration)[2]

~2970 - 2870 Strong C-H stretch (methyl groups)

~1650 Sharp, Medium
O-H bend (water of hydration)

[2]

~1550 - 1610 Strong
C=O asymmetric stretch

(carboxylate)

~1480 Medium C-H bend (methyl groups)

~1420 - 1380 Strong
C=O symmetric stretch

(carboxylate)

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These are

generalized protocols for solid-state analysis of hydrated compounds.

2.1 Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solid-state NMR is a powerful technique for characterizing the structure of crystalline materials

like sodium pivalate hydrate.

Methodology:

Sample Preparation:

The sodium pivalate hydrate sample should be finely powdered using a mortar and pestle

to ensure homogeneity.[3]

The powdered sample is then carefully packed into a solid-state NMR rotor of an

appropriate size (e.g., 4 mm or 7 mm).[3]

Ensure the rotor is packed tightly and evenly to allow for stable magic-angle spinning

(MAS).[3]

Data Acquisition:

The rotor is placed in the NMR probe.

The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average

out anisotropic interactions and obtain higher resolution spectra.

For ¹H NMR, a simple pulse-acquire sequence can be used.

For ¹³C NMR, a cross-polarization magic-angle spinning (CP/MAS) experiment is typically

employed to enhance the signal of the low-abundant ¹³C nuclei.

Spectra are referenced to an external standard, such as adamantane for ¹H and ¹³C.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of functional groups within the

molecule, including the water of hydration.

Methodology (KBr Pellet Method):

Sample Preparation:
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Thoroughly dry potassium bromide (KBr) powder in an oven to remove any absorbed

water.

Mix a small amount of the finely ground sodium pivalate hydrate sample (approximately 1-

2 mg) with about 100-200 mg of the dry KBr powder in a mortar.[4]

Grind the mixture until a fine, homogeneous powder is obtained.[4]

Place the powder into a pellet die and press it under high pressure using a hydraulic press

to form a transparent or translucent pellet.[4]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the spectrum of the sample. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean.

Place a small amount of the solid sodium pivalate hydrate sample directly onto the ATR

crystal.[5]

Data Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.[4]

Acquire the FTIR spectrum. This method requires minimal sample preparation.[5]

Mandatory Visualizations
Diagram 1: Experimental Workflow for Solid-State NMR Analysis
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Caption: Workflow for solid-state NMR analysis.
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Diagram 2: Experimental Workflow for FTIR Analysis (KBr Pellet Method)
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Caption: Workflow for FTIR analysis using the KBr pellet method.

Diagram 3: Logical Relationship of Spectroscopic Features
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Caption: Correlation of molecular components to spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b116614#spectroscopic-data-nmr-ir-of-sodium-
pivalate-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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